molecular formula C22H20ClF2N3O2 B605032 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea CAS No. 1221443-94-2

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

Número de catálogo: B605032
Número CAS: 1221443-94-2
Peso molecular: 431.87
Clave InChI: VJJGAJAUECQWSZ-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de A-1165442 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Análisis De Reacciones Químicas

A-1165442 sufre varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Actividad Biológica

The compound 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea , also referred to as A-1165442, is a member of a class of selective TRPV1 antagonists. This compound has garnered attention due to its potential therapeutic applications, particularly in pain management and osteoarthritis treatment.

Chemical Structure

The chemical formula for this compound is C19H19ClF2N2OC_{19}H_{19}ClF_2N_2O. The structural characteristics include a chroman moiety and an isoquinoline component, which contribute to its biological activity.

Pharmacological Profile

  • TRPV1 Antagonism : A-1165442 has been identified as a selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammatory responses. Unlike earlier TRPV1 antagonists that could induce hyperthermia, A-1165442 does not elevate core body temperature in preclinical models, making it a promising candidate for pain management without the side effects associated with previous generations of TRPV1 inhibitors .
  • Efficacy in Pain Models : In rodent models of osteoarthritis pain, A-1165442 demonstrated significant efficacy, suggesting its potential utility in treating chronic pain conditions .

In Vitro Studies

In vitro evaluations have been conducted to assess the anticancer activity of various derivatives of this compound. Notably, a study involving a panel of 60 cancer cell lines revealed that while A-1165442 exhibited some anticancer properties, its overall impact was relatively modest compared to other compounds tested. The mean growth inhibition across these cell lines was approximately 104.68%, indicating low-level anticancer activity with specific cancer lines showing slight sensitivity .

Table 1: Anticancer Activity Summary

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The data indicate that while A-1165442 does not significantly inhibit the growth of these cancer cell lines, it may still hold value in specific contexts or as part of a combination therapy .

Case Studies

Several studies have explored the pharmacodynamics and pharmacokinetics of A-1165442:

  • Osteoarthritis Pain Model : In a study involving rodents with induced osteoarthritis, administration of A-1165442 resulted in significant reductions in pain behaviors compared to control groups. The compound's selectivity for TRPV1 without causing hyperthermia was highlighted as a critical advantage in this context .
  • Cancer Cell Line Screening : The National Cancer Institute's Developmental Therapeutics Program conducted screenings using A-1165442 against various cancer cell lines. The results indicated limited efficacy but provided insights into the compound's mechanism and potential pathways for modification to enhance activity .

Propiedades

IUPAC Name

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGAJAUECQWSZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.